molecular formula C14H16N2OS B5088233 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5088233
M. Wt: 260.36 g/mol
InChI Key: UKPPBIMAPSKSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it interesting to study, and it has shown promising results in various research areas.

Mechanism of Action

The mechanism of action of 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to have anti-inflammatory and anticancer properties, which may be related to its mechanism of action.
Biochemical and Physiological Effects
3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to have antioxidant properties, which may be beneficial for overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique structure, which makes it interesting to study. It has also shown promising results in various research areas, which makes it a good candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is in the development of new drugs based on this compound. It has also been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst. The resulting product is then reacted with allyl bromide to obtain the final compound. This synthesis method has been optimized and improved over time, and it is now a well-established procedure.

Scientific Research Applications

3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various scientific research areas. One of the most promising areas is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-6-16-8-15-13-12(14(16)17)10-5-4-9(2)7-11(10)18-13/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPPBIMAPSKSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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